molecular formula C12H15NO B2551345 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol CAS No. 2162998-61-8

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Cat. No.: B2551345
CAS No.: 2162998-61-8
M. Wt: 189.258
InChI Key: CKDWYEVYXYJYNO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is a compound that features an indole moiety fused with a cyclobutanol ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the reaction of indole derivatives with cyclobutanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole nitrogen to the carbonyl group of cyclobutanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of both the indole and cyclobutanol moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, also known as trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, is a compound characterized by a unique structure that combines a cyclobutane ring with a 2,3-dihydroindole moiety. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole nucleus is known for its ability to bind to multiple receptors, influencing numerous biochemical pathways.

Biochemical Pathways

Indole derivatives are recognized for their diverse pharmacological properties. The following pathways are notably affected by this compound:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anticancer Properties : Influences cell proliferation and apoptosis through modulation of signaling pathways.
  • Anti-inflammatory Effects : May reduce inflammatory responses via inhibition of pro-inflammatory mediators.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. Its interactions with microbial enzymes may inhibit growth and proliferation of bacteria and fungi.

Anticancer Properties

In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

A study evaluating the effects of indole derivatives on cancer cells revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer lines such as HT-29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHT-29Cytotoxicity (IC50 = X μM)
Anti-inflammatoryRAW 264.7 cellsReduced NO production

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWYEVYXYJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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